molecular formula C10H18O B12628550 (5S)-Dec-2-YN-5-OL CAS No. 918339-08-9

(5S)-Dec-2-YN-5-OL

Cat. No.: B12628550
CAS No.: 918339-08-9
M. Wt: 154.25 g/mol
InChI Key: AWAIDFQDGYYQAU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-Dec-2-YN-5-OL is an organic compound characterized by a specific stereochemistry at the fifth carbon atom This compound is part of the alkyne family, featuring a triple bond between the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-Dec-2-YN-5-OL typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1-decyne and appropriate chiral catalysts.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride (NaH), and a chiral catalyst to ensure the correct stereochemistry at the fifth carbon.

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-Dec-2-YN-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkenes or alkanes.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

(5S)-Dec-2-YN-5-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-Dec-2-YN-5-OL involves its interaction with specific molecular targets:

    Molecular Targets: The hydroxyl group and triple bond allow it to interact with enzymes and receptors.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5R)-Dec-2-YN-5-OL: The enantiomer of (5S)-Dec-2-YN-5-OL with different stereochemistry.

    Dec-2-YN-5-OL: The racemic mixture containing both (5S) and (5R) forms.

    Dec-2-YN-5-ONE: A related compound where the hydroxyl group is replaced by a ketone.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer and other similar compounds.

Properties

CAS No.

918339-08-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(5S)-dec-2-yn-5-ol

InChI

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3,5,7-9H2,1-2H3/t10-/m1/s1

InChI Key

AWAIDFQDGYYQAU-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H](CC#CC)O

Canonical SMILES

CCCCCC(CC#CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.